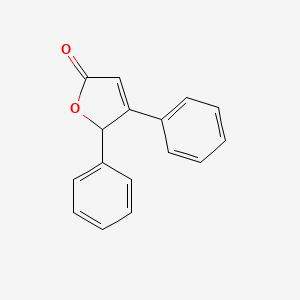

4,5-Diphenyl-2(5H)-furanone

Description

Structure

3D Structure

Properties

CAS No. |

6620-27-5 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2,3-diphenyl-2H-furan-5-one |

InChI |

InChI=1S/C16H12O2/c17-15-11-14(12-7-3-1-4-8-12)16(18-15)13-9-5-2-6-10-13/h1-11,16H |

InChI Key |

ZXEPTAHREOFOEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=CC(=O)O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

4,5-diphenyl-2(5H)-furanone chemical structure and properties

This is an in-depth technical guide on 4,5-diphenyl-2(5H)-furanone , designed for researchers in medicinal chemistry and drug discovery.

Scaffold Analysis, Synthetic Pathways, and Therapeutic Potential

Executive Summary

The 4,5-diphenyl-2(5H)-furanone scaffold represents a critical structural motif in heterocyclic medicinal chemistry. Distinct from its regioisomer, the COX-2 inhibitor rofecoxib (a 3,4-diaryl-2(5H)-furanone), the 4,5-diphenyl variant offers a unique electronic and steric profile. It serves as a versatile pharmacophore for quorum sensing inhibition (QSI) , antimicrobial activity , and anti-inflammatory drug design. This guide provides a comprehensive analysis of its chemical architecture, validated synthesis protocols, and physicochemical properties.

Part 1: Chemical Architecture & Molecular Dynamics

1.1 Structural Definition

The compound consists of a

-

IUPAC Name: 4,5-diphenylfuran-2(5H)-one.

-

Molecular Formula:

-

Molecular Weight: 236.27 g/mol .

Key Structural Features:

- -Unsaturation: The C3=C4 double bond creates a conjugated system with the carbonyl at C2, making C3 an electrophilic site (Michael acceptor).

-

Chirality at C5: Unlike the 3,4-diphenyl isomer, the 4,5-diphenyl variant possesses a chiral center at C5 (the saturated carbon bearing a phenyl group and a hydrogen). This introduces stereochemical considerations (R/S enantiomers) often overlooked in achiral furanones.

-

Tautomerism: While stable as the lactone, it can theoretically tautomerize to the hydroxyfuran form under highly basic conditions, though the equilibrium heavily favors the 2(5H)-furanone.

1.2 Electronic Properties

The conjugation of the C4-phenyl ring with the enone system (C2=O, C3=C4) delocalizes electron density, stabilizing the ring but increasing the electrophilicity at C3. The C5-phenyl group, being on an

Part 2: Synthetic Pathways[1]

The synthesis of 4,5-diphenyl-2(5H)-furanone requires strategies distinct from the Reformatsky reaction used for 3,4-diphenyl furanones. The most robust method involves the condensation of benzoin with active methylene compounds.

2.1 Primary Route: Acid-Catalyzed Condensation (Benzoin Pathway)

This pathway utilizes benzoin (

-

Mechanism: Knoevenagel-type condensation followed by intramolecular lactonization.

-

Advantages: Readily available starting materials; high atom economy.

2.2 Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, comparing the route for the 4,5-isomer against the 3,4-isomer to prevent common synthetic errors.

Caption: Comparative synthesis showing the Benzoin route to the 4,5-isomer versus the Benzil route to the 3,4-isomer.

Part 3: Physicochemical Characterization[2]

Detailed characterization is essential to distinguish the 4,5-diphenyl isomer from its regioisomers.

| Property | Data / Observation | Experimental Note |

| Physical State | White to pale yellow crystalline solid | Recrystallize from Ethanol/Water. |

| Melting Point | 150–153 °C (Typical range for derivatives) | Distinct from 3,4-diphenyl (MP ~113°C). |

| Solubility | Soluble in CHCl₃, DMSO, Acetone. Insoluble in water. | Lipophilic (LogP ~2.5 - 3.0). |

| UV/Vis | Consistent with | |

| IR Spectrum | C=O stretch: 1740–1760 cm⁻¹C=C stretch: ~1620 cm⁻¹ | Characteristic lactone carbonyl band. |

| ¹H NMR (CDCl₃) | Diagnostic: H-3 is vinylic; H-5 is methine (chiral). |

Part 4: Pharmacological Profile[1][3]

4.1 Mechanism of Action: Quorum Sensing Inhibition (QSI)

Unlike the 3,4-diphenyl furanones which target COX enzymes, the 4,5-diphenyl-2(5H)-furanone core mimics naturally occurring halogenated furanones (fimbrolides) produced by the red alga Delisea pulchra.

-

Pathway: These compounds act as antagonists to N-acyl homoserine lactones (AHLs) , the signaling molecules bacteria use for quorum sensing.

-

Effect: They disrupt biofilm formation and virulence factor production in Gram-negative bacteria (e.g., Pseudomonas aeruginosa) without exerting direct selective pressure (bactericidal effect), thus reducing resistance development.

4.2 Structure-Activity Relationship (SAR)

-

C3 Position: Unsubstituted C3 is crucial for Michael addition reactivity with nucleophilic residues (e.g., Cys) in receptor proteins (LuxR-type). Substitution at C3 (e.g., acetyl, cyano) modulates this reactivity.

-

C4/C5 Phenyl Rings: Provide hydrophobic interactions within the receptor binding pocket. Modification with halogens (F, Cl) on the phenyl rings significantly enhances potency.

Part 5: Experimental Protocols

Protocol 5.1: Synthesis of 3-Acetyl-4,5-diphenyl-2(5H)-furanone

A robust entry point to the scaffold, utilizing the reactivity of benzoin.

Reagents:

-

Benzoin (10 mmol)

-

Ethyl Acetoacetate (12 mmol)

-

Sodium Ethoxide (12 mmol) or catalytic Piperidine/Acetic Acid

-

Solvent: Ethanol or Toluene

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask, dissolve 2.12 g of Benzoin (10 mmol) and 1.56 g of Ethyl Acetoacetate (12 mmol) in 25 mL of ethanol.

-

Catalysis: Add sodium ethoxide (0.82 g) slowly to the mixture. (Alternatively, for milder conditions, use 5 drops of piperidine).

-

Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of benzoin.

-

Workup: Cool the mixture to room temperature. Pour into 100 mL of ice-cold water containing 5 mL of HCl (to neutralize the base).

-

Precipitation: A solid precipitate should form. Filter the solid under vacuum.

-

Purification: Recrystallize the crude product from ethanol.

-

Validation: Confirm structure via ¹H NMR. Look for the disappearance of the ethyl ester signals and the retention of the acetyl methyl group singlet (~2.1 ppm).

Protocol 5.2: Deacetylation to 4,5-Diphenyl-2(5H)-furanone

To obtain the unsubstituted parent scaffold from the 3-acetyl derivative.

-

Hydrolysis: Treat the 3-acetyl derivative with 50%

at reflux for 2 hours. -

Extraction: Extract with dichloromethane, wash with bicarbonate, dry over

, and concentrate.

References

-

ChemicalBook. (2025). 2(5H)-Furanone Properties and Spectral Data.

-

PubChem. (2025).[1][2] Compound Summary: 4,5-Dimethyl-2(5H)-furanone (Analogous Scaffold Data). National Library of Medicine.

-

BenchChem. (2025).[3][4] Synthesis of 3,4-diphenyl-5H-furan-2-one from Benzil (Comparative Route).

-

MDPI. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules.

-

Journal of Medicinal Chemistry. (2023). Design and Synthesis of Furanone Derivatives as Quorum Sensing Inhibitors. ACS Publications.[1]

Sources

Biological Activity and Therapeutic Potential of 4,5-Diaryl-2(5H)-Furanone Derivatives: A Technical Guide

Executive Summary

The 2(5H)-furanone ring is a privileged pharmacophore in medicinal chemistry, frequently occurring in bioactive natural products and synthetic therapeutic agents. Among these, 4,5-diaryl-2(5H)-furanone derivatives—particularly their 3-hydroxy substituted analogues—exhibit a profound and diverse spectrum of biological activities, including anti-inflammatory, antitumor, antimicrobial, and antioxidant properties[1]. By precisely tuning the electronic distribution, chirality, and lipophilicity of the aryl substituents at the C-4 and C-5 positions, researchers can direct the molecule's activity toward specific enzymatic targets such as Cyclooxygenase (COX) and Protein Tyrosine Phosphatase 1B (PTP1B), while simultaneously leveraging their intrinsic free-radical scavenging capabilities.

This guide synthesizes the mechanistic grounding, quantitative structure-activity relationships (SAR), and self-validating experimental protocols necessary for the preclinical evaluation of these compounds.

Core Mechanistic Pathways

Antioxidant Capacity via Ascorbic Acid Mimicry

The 4,5-diaryl-3-hydroxy-2(5H)-furanone core serves as a structural isostere of the enediol system found in ascorbic acid (Vitamin C). The 3-hydroxyl group acts as a potent electron and hydrogen donor. When a reactive oxygen species (ROS) abstracts a hydrogen atom from the C-3 hydroxyl, the resulting furanoxy radical is highly stabilized by resonance delocalization across the conjugated lactone system and the adjacent 4,5-diaryl rings.

The causality of this antioxidant power is fundamentally driven by the molecule's Highest Occupied Molecular Orbital (HOMO) energy; a higher HOMO energy correlates directly with enhanced electron-donating capacity. Studies demonstrate that derivatives with electron-rich substituents, such as a 2,3-dihydroxyphenyl ring at the C-5 position (e.g., Compound 5g), exhibit exceptional reducing activity against DPPH and potent lipid peroxidation inhibition (2)[2].

Anti-inflammatory Action via Cyclooxygenase (COX) Modulation

Oxygen-derived free radicals are known to exacerbate inflammatory disorders[2]. The dual action of 4,5-diaryl-3-hydroxy-2(5H)-furanones makes them highly effective candidates for inflammatory diseases. The 4,5-diaryl substitution pattern structurally mimics the cis-stilbene conformation of arachidonic acid, allowing these lipophilic molecules to insert deeply into the hydrophobic channel of cyclooxygenase enzymes. In in vivo models, such as the phorbol ester-induced ear edema (TPA-test) and carrageenan-induced paw edema, these derivatives possess anti-inflammatory potency comparable to standard NSAIDs like indomethacin and ketorolac, primarily driven by cyclooxygenase inhibition[2].

Metabolic Regulation via PTP1B Inhibition

Beyond inflammation, the 4,5-diaryl-2(5H)-furanone scaffold has emerged as a critical modulator of metabolic pathways. Synthetic analogues of Butyrolactone I (a natural marine butenolide) have been developed by modifying the C-4 side chain to create novel 4,5-diaryl-3-hydroxy-2(5H)-furanones (e.g., compounds BL-1 through BL-6)[3]. These compounds act as targeted inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a primary negative regulator of the insulin signaling pathway. By inhibiting PTP1B, these furanones prevent the dephosphorylation of the insulin receptor, thereby enhancing insulin receptor substrate (IRS) signaling and improving insulin resistance in HepG2 cells (3)[3].

Fig 1. Multi-target mechanism of action for 4,5-diaryl-2(5H)-furanones across biological pathways.

Quantitative Structure-Activity Relationship (SAR) Data

The biological efficacy of these derivatives is highly dependent on the substitution patterns at the C-4 and C-5 aryl rings. The table below summarizes key quantitative data derived from recent SAR studies.

| Compound / Derivative | Biological Target / Assay | IC₅₀ Value / Efficacy | Key Structural Feature |

| Compound 5g | DPPH Radical Scavenging | 10.3 µM | 2,3-dihydroxyphenyl at C-5 |

| Compound 5g | Superoxide Anion Quenching | 0.187 mM | 2,3-dihydroxyphenyl at C-5 |

| Compound 5g | Lipid Peroxidation | 0.129 mM | 2,3-dihydroxyphenyl at C-5 |

| Butyrolactone I | α-glucosidase Inhibition | 52.17 µM | Natural Butenolide Core |

| Butyrolactone I | Antioxidant Activity | 51.39 µM | Natural Butenolide Core |

| BL-3 to BL-6 | PTP1B Enzyme Inhibition | Significant (Enantiomer-dependent) | C-4 Chiral Modification |

Experimental Methodologies

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives caused by assay interference.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Validation)

Causality: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that strongly absorbs at 517 nm (deep purple). When reduced by the 3-hydroxy group of the furanone derivative, the absorbance decreases proportionally to the compound's electron-donating capacity, providing a quantifiable measure of antioxidant strength.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Protect the solution from light to prevent auto-degradation.

-

Compound Dilution: Prepare serial dilutions of the 4,5-diaryl-2(5H)-furanone derivative (ranging from 1 µM to 100 µM) in DMSO.

-

Reaction Initiation: Add 100 µL of the compound solution to 900 µL of the DPPH solution in a 1.5 mL microcentrifuge tube. Vortex immediately to ensure homogenous mixing.

-

Incubation & Self-Validation: Incubate in the dark at room temperature for 30 minutes.

-

Validation Check: Include a vehicle blank (DMSO + DPPH) to establish maximum uninhibited absorbance, and a positive control (Trolox or Ascorbic Acid) to validate the dynamic range and sensitivity of the assay.

-

-

Measurement & Analysis: Read absorbance at 517 nm using a UV-Vis spectrophotometer. Calculate the percentage of inhibition: % Inhibition = [(A_blank - A_sample) / A_blank] × 100. Determine the IC₅₀ via non-linear regression analysis.

Protocol 2: In Vitro PTP1B Inhibition Assay

Causality: PTP1B cleaves the phosphate group from the synthetic substrate p-nitrophenyl phosphate (pNPP), yielding p-nitrophenol, which turns yellow under alkaline conditions. Furanone binding to the PTP1B allosteric or catalytic pocket prevents this cleavage.

-

Buffer Preparation: Prepare the assay buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 150 mM NaCl, and 1 mM DTT). Crucial Step: Dithiothreitol (DTT) must be freshly added to keep the active-site cysteine residue of PTP1B in a reduced, active state.

-

Enzyme Pre-incubation: In a 96-well microplate, mix 10 nM recombinant human PTP1B with varying concentrations of the furanone derivative. Incubate for 15 minutes at 37°C to allow the system to reach steady-state binding equilibrium.

-

Substrate Addition: Add 2 mM pNPP to initiate the enzymatic reaction.

-

Kinetic Measurement: Incubate for 30 minutes at 37°C. Terminate the reaction by adding 10 µL of 1M NaOH.

-

Validation Check: The alkaline stop solution serves a dual purpose: it denatures the enzyme to halt the reaction and simultaneously maximizes the molar absorptivity of the resulting p-nitrophenolate ion.

-

-

Detection: Read the absorbance at 405 nm. Calculate the IC₅₀ relative to a vehicle-treated enzyme control.

Fig 2. Sequential experimental workflow for validating furanone derivative biological activity.

References

- Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents Bioorganic & Medicinal Chemistry

- Synthesis and Biological Evaluation of Analogues of Butyrolactone I as PTP1B Inhibitors Molecules (via NIH)

- The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity MDPI

Sources

- 1. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity [mdpi.com]

- 2. Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Analogues of Butyrolactone I as PTP1B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The 4,5-Diphenyl-2(5H)-Furanone Scaffold: A Modern Blueprint for Selective COX-2 Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for safer non-steroidal anti-inflammatory drugs (NSAIDs) has been a cornerstone of medicinal chemistry for decades, driven by the need to mitigate the gastrointestinal and cardiovascular side effects associated with non-selective cyclooxygenase (COX) inhibition. The discovery of the inducible COX-2 isozyme, which is primarily responsible for inflammation and pain, spurred the development of selective inhibitors.[1][2][3] Among the various heterocyclic systems explored, the 4,5-diphenyl-2(5H)-furanone core has emerged as a highly effective and versatile scaffold. This guide provides a comprehensive technical overview of this scaffold, from its fundamental mechanism of action and synthesis to detailed protocols for its evaluation, offering field-proven insights for researchers in drug discovery.

The Rationale for COX-2 Selectivity: A Tale of Two Isozymes

The therapeutic effects of traditional NSAIDs stem from their ability to block the cyclooxygenase enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[3] However, this inhibition is often a double-edged sword.

-

COX-1: This is a constitutively expressed "housekeeping" enzyme found in most tissues, including the gastric mucosa and platelets.[2][4] Its inhibition disrupts the production of gastroprotective prostaglandins and thromboxane A2, leading to the well-documented risks of gastric ulcers and bleeding associated with traditional NSAIDs.[2][5]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and endotoxins.[6][7] By mediating the prostaglandin surge at sites of inflammation, it is the primary target for anti-inflammatory and analgesic therapies.[3][7]

The fundamental difference between the active sites of these two isozymes provides the molecular basis for selective inhibition. The COX-2 active site is approximately 20% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2.[8] This creates a distinct, accessible side pocket in the COX-2 channel. Selective inhibitors are designed with specific moieties that can bind within this secondary pocket, sterically hindering their entry into the narrower COX-1 active site.[2][8] The 4,5-diaryl-2(5H)-furanone scaffold is a classic example of a structure that exploits this difference.

The 4,5-Diphenyl-2(5H)-Furanone Scaffold: Structural and Synthetic Overview

The 4,5-diphenyl-2(5H)-furanone, a derivative of γ-butyrolactone, serves as the central framework.[9][10] Its efficacy is rooted in the diarylheterocycle motif, a common feature among many selective COX-2 inhibitors, including the landmark drug Rofecoxib (Vioxx®), which is itself a 3-phenyl-4-(4-methylsulfonylphenyl)-2(5H)-furanone.[8][11]

General Synthesis Pathway

The synthesis of the 3,4-diphenylfuranone core is adaptable and can be achieved through several established routes. A common and effective method involves a base-mediated intramolecular cyclization, as outlined below. This approach offers flexibility for introducing diverse substituents onto the phenyl rings to probe structure-activity relationships.[11]

Caption: Generalized workflow for the synthesis of the 3,4-diphenylfuranone core.

Mechanism of Action and Structure-Activity Relationship (SAR)

The inhibitory power and selectivity of the furanone scaffold are dictated by the nature and position of substituents on its two phenyl rings. The diaryl arrangement allows the molecule to adopt a conformation that fits snugly into the COX-2 active site.

The "Selectivity for COX-2" Pharmacophore

A critical feature for high COX-2 selectivity is the presence of a sulfonamide (SO₂NH₂) or methylsulfonyl (SO₂Me) group at the para-position of one of the phenyl rings.[12] This specific moiety is perfectly sized and oriented to project into the secondary side pocket of the COX-2 active site, where it forms hydrogen bonds with key residues like Arg513.[8] This interaction anchors the inhibitor firmly, leading to potent and often time-dependent inhibition.[13][14]

Caption: The structural basis for COX-2 selectivity by the furanone scaffold.

SAR Summary

Extensive studies have elucidated the relationship between chemical structure and biological activity for this class of compounds.[15][16] Key findings are often quantified by the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) and the Selectivity Index (SI), calculated as (IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI value indicates greater selectivity for COX-2.

| Compound Class | Phenyl Ring A Substituent (C-4 Position) | Phenyl Ring B Substituent (C-3 Position) | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Rofecoxib Analog | 4-SO₂Me | H | 0.43 | >100 | >232 | [17] |

| Furanone 8a | 4-SO₂NHCOCH₃ | H | 0.32 | >100 | >313 | [17] |

| DFU | 4-SO₂Me | 3-F | 0.041 | >50 | >1000 | [18] |

| Sulfonamide 20b | 4-SO₂NH₂ | H | (Comparable to Rofecoxib) | (Significantly Higher) | High | [15] |

Key Insights from SAR Data:

-

Essential Pharmacophore: The presence of a para-SO₂Me or para-SO₂NHR group on one phenyl ring is paramount for potent and selective COX-2 inhibition.[15][17]

-

Substituent Effects: Adding small, lipophilic groups like fluorine to the second phenyl ring can enhance potency, as seen with DFU (5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone).[18]

-

Positional Isomers: Moving the key pharmacophore from the para- to the meta-position on the phenyl ring generally leads to a significant loss of activity, underscoring the precise geometric requirements for binding in the COX-2 side pocket.[17]

Experimental Evaluation: Protocols and Workflows

Validating the efficacy and selectivity of novel furanone derivatives requires robust and reproducible in vitro and in vivo assays.

In Vitro COX Inhibition Assay (Fluorometric Method)

This assay measures the peroxidase activity of COX, which is coupled to the cyclooxygenase reaction.[19] The inhibition of this activity is directly proportional to the inhibition of the enzyme. Commercial kits from suppliers like Cayman Chemical, Assay Genie, or MilliporeSigma provide a standardized platform for this screening.[6][20]

Principle: COX converts arachidonic acid to prostaglandin G₂ (PGG₂). A fluorescent probe is then oxidized by the peroxidase component of COX, generating a measurable signal. Inhibitors reduce the rate of this signal generation.

Caption: Standard workflow for an in vitro fluorometric COX inhibition assay.

Detailed Protocol Steps:

-

Reagent Preparation:

-

Reconstitute human recombinant COX-1 and COX-2 enzymes with the appropriate buffer as per the supplier's instructions. Aliquot and store at -80°C to avoid freeze-thaw cycles. Keep on ice during use.[20]

-

Prepare working solutions of the COX Assay Buffer, COX Probe, and Cofactor.[6]

-

Prepare a stock solution of the test furanone compound in DMSO. Perform serial dilutions in Assay Buffer to create a range of 10X working concentrations.

-

-

Plate Setup (96-well opaque plate):

-

Enzyme Control Wells: Add 80 µL of the Reaction Mix (Buffer, Probe, Cofactor), 10 µL of enzyme, and 10 µL of vehicle (e.g., DMSO).

-

Inhibitor Wells: Add 80 µL of the Reaction Mix, 10 µL of enzyme, and 10 µL of the diluted test compound.

-

Inhibitor Control Wells: Add 80 µL of the Reaction Mix, 10 µL of enzyme, and 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[6]

-

-

Pre-incubation: Incubate the plate at 25°C for 10-15 minutes. This step is critical as many diarylheterocycles exhibit time-dependent inhibition.[18][20]

-

Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells, preferably using a multi-channel pipette for simultaneous addition.

-

Measurement: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[6]

-

Data Analysis:

-

Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema

This is the canonical animal model for evaluating the acute anti-inflammatory activity of new pharmacological agents.[21]

Principle: A sub-plantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a vehicle control is a measure of its anti-inflammatory efficacy.

Protocol Steps:

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.

-

Grouping and Dosing: Animals are fasted overnight and divided into groups (n=6-8 per group):

-

Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Test Compound Groups: Receive the furanone derivative at various doses (e.g., 1, 3, 10 mg/kg), typically administered orally (p.o.).

-

Reference Drug Group: Receives a standard NSAID like Celecoxib or Indomethacin.[21]

-

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis:

-

The degree of edema is calculated as the increase in paw volume (Vt - V₀).

-

The percentage inhibition of edema for each treated group is calculated at each time point using the formula:

-

% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

-

-

The results demonstrate the dose-dependent anti-inflammatory effect of the compound.

-

Pharmacokinetic Profile and Drug-Likeness

While high in vitro potency is essential, a successful drug candidate must also possess a favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.[7] Non-acidic compounds like the furanones generally distribute more homogeneously throughout the body compared to acidic NSAIDs.[22] Early-stage computational tools (e.g., SwissADME, QikProp) and later-stage in vivo studies are crucial to assess properties like oral bioavailability, metabolic stability, and tissue distribution.[7][23] For furanone-based inhibitors, key metabolic pathways may involve oxidation of the phenyl rings or modifications to the core lactone structure.

Conclusion and Future Directions

The 4,5-diphenyl-2(5H)-furanone scaffold has proven to be a robust and highly tunable platform for the design of potent and selective COX-2 inhibitors. Its synthetic accessibility and well-understood structure-activity relationship make it an attractive starting point for novel drug discovery programs.[15][24]

Future research in this area will likely focus on:

-

Fine-tuning Selectivity: Developing compounds with even greater selectivity indices to further minimize potential off-target effects.

-

Improving Pharmacokinetics: Modifying the scaffold to enhance oral bioavailability and optimize metabolic stability for improved dosing regimens.

-

Exploring Novel Applications: Given the role of COX-2 in various pathologies, these inhibitors are being investigated for applications beyond inflammation, including in oncology for the treatment and prevention of certain cancers.[8][24]

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the 4,5-diphenyl-2(5H)-furanone scaffold will continue to be a significant contributor to the development of the next generation of safer anti-inflammatory agents.

References

-

Shin, S. S., Byun, Y., Lim, K. M., et al. (2004). In Vitro Structure-Activity Relationship and in Vivo Studies for a Novel Class of Cyclooxygenase-2 Inhibitors: 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone Derivatives. Journal of Medicinal Chemistry, 47(4), 792-804. [Link]

- Bhatiya, C., et al. (2011). QSAR analysis of furanone derivatives as potential COX-2 inhibitors: kNN MFA approach. Arabian Journal of Chemistry.

- BenchChem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. BenchChem.

-

Saeed, A., & Tazneem, B. (2004). Quantitative structure activity relationship studies of diaryl furanones as selective COX-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(5), 427-434. [Link]

- Chakraborti, A. K., Garg, S. K., Kumar, R., Motiwala, H. F., & Jadhavar, P. S. (2010). Progress in COX-2 inhibitors: a journey so far. Current Medicinal Chemistry, 17(15), 1563-1593.

-

Sperandio, O., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(10), 1093-1121. [Link]

- Moussa, H. A., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(3), 263-277.

- Lavecchia, A., et al. (2002). Molecular modeling study of COX-2 inhibition by diarylheterocycles and sulindac sulfide. Journal of Medicinal Chemistry, 45(22), 4845-4856.

- Assay Genie. (n.d.). COX-2 inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.

- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.

-

Therien, M., et al. (1999). Synthesis and biological evaluation of 3-heteroaryloxy-4-phenyl-2(5H)-furanones as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(22), 3187-3192. [Link]

- BenchChem. (n.d.). A Comparative In Vivo Efficacy Analysis: Cox-2-IN-26 vs. Celecoxib. BenchChem.

-

Kim, S., & Cheon, C. H. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(5), 1489. [Link]

- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.

-

Gierse, J. K., et al. (1999). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal, 339(Pt 3), 607–614. [Link]

-

Pontiki, E., et al. (2019). 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. Molecules, 24(9), 1769. [Link]

-

Gauthier, J. Y., et al. (1999). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British Journal of Pharmacology, 127(8), 1803–1811. [Link]

- MilliporeSigma. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). MilliporeSigma.

- ResearchGate. (n.d.). Synthesis of Rofecoxib, (MK 0966, Vioxx® 4-(4′-Methylsulfonylphenyl)-3Phenyl2(5H)-Furanone), a Selective and Orally Active Inhibitor of Cyclooxygenase2.

-

Kaur, P., Das, P., & Singh, B. (2024). Synthesis of γ-butyrolactone hybrid imidazo[2,1-b][15][19]-thiazoles from limonene. ChemRxiv. [Link]

-

Kim, H. G., et al. (2012). Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. British Journal of Pharmacology, 165(6), 1996-2010. [Link]

-

Regan, J. H., et al. (2015). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology, 10(11), 2539–2547. [Link]

- Sałat, K., et al. (2013). Influence of gamma-butyrolactone derivatives with anticonvulsant and anesthetic activity on the PGE2 level and gastric mucosa in rodents. Pharmacological Reports, 65(1), 46-52.

- Knaus, E. E., & Jelvehgari, M. (2007). Design and synthesis of new rofecoxib analogs as selective cyclooxygenase-2 (COX-2) inhibitors. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 159-166.

- ResearchGate. (n.d.). Asymmetric synthesis of 4,5-disubstituted-γ-butyrolactones via organocatalyzed three-component coupling.

-

Simmons, D. L., et al. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(15), 3515-3537. [Link]

-

Bouziane, I., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules, 29(18), 4252. [Link]

-

El-Gohary, N. S., et al. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry, 102, 103890. [Link]

- ResearchGate. (n.d.). Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches.

-

Sharma, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17565–17594. [Link]

-

Ding, H., et al. (2019). Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats. Frontiers in Pharmacology, 10, 118. [Link]

-

Brune, K. (2001). Pharmacokinetic and pharmacodynamic aspects of the ideal COX-2 inhibitor: a pharmacologist's perspective. Rheumatology, 40(Suppl 2), 47-52. [Link]

- Brooks, P. M. (2000). COX-2 inhibitors. Australian Prescriber, 23(2), 30-32.

-

LITFL. (2019). COX Inhibitors. Life in the Fast Lane. [Link]

-

Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 4. partone.litfl.com [partone.litfl.com]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 16. Quantitative structure activity relationship studies of diaryl furanones as selective COX-2 inhibitors [pubmed.ncbi.nlm.nih.gov]

- 17. sites.ualberta.ca [sites.ualberta.ca]

- 18. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Pharmacokinetic and pharmacodynamic aspects of the ideal COX-2 inhibitor: a pharmacologist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 4,5-diphenyl-2(5H)-furanone in Oncology: A Technical Guide

Abstract

The furanone scaffold, a core motif in numerous natural products, has garnered substantial interest within medicinal chemistry as a promising framework for the development of novel anti-cancer therapeutics. While the broader class of furanone derivatives has demonstrated significant cytotoxic activity across a range of cancer cell lines, the specific therapeutic potential of 4,5-diphenyl-2(5H)-furanone remains an area of burgeoning investigation. This technical guide provides a comprehensive overview of the prospective oncological applications of 4,5-diphenyl-2(5H)-furanone, drawing upon the established anti-neoplastic properties of structurally related 4,5-diaryl furanone analogs. We will delve into the plausible mechanisms of action, including the inhibition of key signaling pathways and the induction of programmed cell death, and provide detailed protocols for the in-vitro evaluation of this compound's efficacy. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to advancing the frontier of cancer therapeutics.

Introduction: The Furanone Scaffold in Oncology

The 2(5H)-furanone ring system is a privileged structure in drug discovery, recognized for its diverse biological activities.[1] In the realm of oncology, numerous synthetic and natural furanone-containing compounds have exhibited potent anti-proliferative and cytotoxic effects.[2] The versatility of the furanone core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. The 4,5-disubstituted furanones, in particular, have emerged as a promising class of anti-cancer agents, with the nature of the substituents at these positions playing a critical role in their biological activity.[3]

This guide will focus on the therapeutic potential of a specific analog, 4,5-diphenyl-2(5H)-furanone. While direct and extensive studies on this particular molecule are limited, a wealth of data on closely related 4,5-diaryl furanones provides a strong rationale for its investigation as a novel anti-cancer agent. These related compounds have been shown to exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, induction of cell cycle arrest, and triggering of apoptosis.[4][5]

Plausible Mechanisms of Action of 4,5-diphenyl-2(5H)-furanone

Based on the literature for structurally similar compounds, 4,5-diphenyl-2(5H)-furanone is hypothesized to exert its anti-cancer effects through a multi-pronged approach, targeting key pathways that are often dysregulated in cancer.

Inhibition of Cyclooxygenase (COX) Enzymes

A significant body of evidence suggests that some 4,5-diaryl-3(2H)-furanones act as inhibitors of COX enzymes, particularly COX-1 and COX-2.[4] These enzymes are pivotal in the inflammatory cascade and have been implicated in the pathogenesis of several cancers.[4][6] Overexpression of COX-2, in particular, is a common feature in many tumors and is associated with increased cell proliferation, angiogenesis, and resistance to apoptosis.[4] The structural similarity of 4,5-diphenyl-2(5H)-furanone to known COX inhibitors suggests that it may also function in this capacity, thereby mitigating pro-tumorigenic inflammation. The inhibition of COX-1 has also been implicated in the anti-cancer effects of some furanone derivatives.[4]

Proposed Signaling Pathway: COX Inhibition

Caption: Proposed inhibitory action of 4,5-diphenyl-2(5H)-furanone on COX-1 and COX-2 pathways.

Induction of Cell Cycle Arrest

Several furanone derivatives have been shown to halt the progression of the cell cycle in cancer cells, a crucial mechanism for controlling tumor growth.[5] For instance, certain 4-biphenylamino-5-halo-2(5H)-furanones induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells.[5] It is plausible that 4,5-diphenyl-2(5H)-furanone could similarly interfere with the intricate machinery of the cell cycle, preventing cancer cells from dividing and proliferating.

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a hallmark of effective anti-cancer therapies. Furanone derivatives have been reported to trigger apoptosis through various signaling cascades.[1][7] This can involve the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.[1] Some furanone-based compounds have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1]

Proposed Signaling Pathway: Intrinsic Apoptosis

Caption: Proposed mechanism of apoptosis induction by 4,5-diphenyl-2(5H)-furanone.

Preclinical Evaluation Strategy: A Step-by-Step Guide

A systematic in-vitro evaluation is essential to elucidate the therapeutic potential of 4,5-diphenyl-2(5H)-furanone. The following experimental workflow provides a robust framework for this investigation.

Sources

- 1. researchhub.com [researchhub.com]

- 2. Annexin V-FITC Kit Protocol [hellobio.com]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. clyte.tech [clyte.tech]

Methodological & Application

Application Note: Advanced Synthesis of 4,5-Diphenyl-2(5H)-furanone from Benzoin

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Scaffold Relevance: The 2(5H)-furanone core is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of anti-inflammatory agents (e.g., COX-2 inhibitors) and antimicrobial compounds 1.

Mechanistic Rationale & Chemical Causality

The transformation of benzoin and acetic anhydride into 4,5-diphenyl-2(5H)-furanone is a powerful cascade reaction. In this process, acetic anhydride serves a dual purpose: it acts as an initial protecting/activating group (via O-acetylation) and subsequently provides the essential C2 building block required to close the lactone ring.

Understanding the causality behind the reaction conditions is critical for optimizing yields. The cascade proceeds through four distinct mechanistic phases:

-

O-Acetylation: The secondary hydroxyl group of benzoin is rapidly acetylated.

-

Enolization: The methyl protons of the newly formed acetate group are only weakly acidic (pKa ~ 25). Generating the reactive enolate is the rate-limiting step of the cascade.

-

Intramolecular Aldol Cyclization: The acetate enolate undergoes a Dieckmann-type nucleophilic attack on the adjacent ketone, forming a 5-membered

-hydroxy lactone. -

Dehydration: Thermodynamic driving forces promote the elimination of water, yielding the stable, conjugated

-unsaturated furanone system.

Classical Perkin-type conditions rely on sodium acetate (NaOAc) and unadulterated acetic anhydride at extreme temperatures (140–150 °C). Because NaOAc is a weak base, extreme thermal energy is required to force the enolization (Step 2). This thermal stress inevitably triggers deleterious side reactions, most notably the premature oxidation of benzoin to benzil 23, and extensive polymerization (tarring). To circumvent this, we employ a modern dual-base sequential strategy utilizing Et

Mechanistic pathway for the synthesis of 4,5-diphenyl-2(5H)-furanone from benzoin.

Experimental Design & Optimization Matrix

The table below summarizes the quantitative optimization data, demonstrating why the sequential dual-base approach is vastly superior to historical methodologies for drug development scale-up.

| Parameter | Classical Perkin Conditions | Modern Sequential Protocol (Recommended) |

| Reagents | Ac | Ac |

| Temperature | 140–150 °C (Reflux) | 25 °C |

| Reaction Time | 6–12 hours | 4 hours total |

| Isolated Yield | 40–50% | 75–85% |

| Impurity Profile | High (Benzil, intractable tars) | Low (Clean conversion, trace benzil) |

| Scalability | Poor (Exothermic degradation risks) | Excellent (Controlled, stepwise energetics) |

One-Pot Sequential Protocol

This protocol is engineered as a self-validating system. By monitoring specific visual cues and chromatographic shifts, researchers can verify the success of each mechanistic stage before proceeding.

Optimized one-pot sequential workflow for the synthesis of 4,5-diphenyl-2(5H)-furanone.

Step-by-Step Methodology

Phase 1: O-Acetylation

-

Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve Benzoin (10.0 g, 47.1 mmol) in anhydrous Tetrahydrofuran (THF, 80 mL).

-

Reagent Addition: Add Triethylamine (Et

N, 7.9 mL, 56.5 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.28 g, 2.3 mmol). -

Activation: Dropwise, add Acetic Anhydride (Ac

O, 5.3 mL, 56.5 mmol) over 10 minutes. The reaction is mildly exothermic. -

Validation Check 1: Stir at room temperature for 1 hour. Self-Validation: TLC (8:2 Hexanes:EtOAc) should show complete consumption of Benzoin (

) and the appearance of a new, higher-running spot corresponding to benzoin acetate (

Phase 2: Cyclization & Dehydration

5. Base Shift: To the same reaction flask, slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 10.6 mL, 70.6 mmol).

6. Thermal Promotion: Attach a reflux condenser and heat the mixture to 70 °C for 3 hours.

7. Validation Check 2: Visual Cue: The solution will transition from a pale yellow to a deep, rich amber color, indicating the formation of the highly conjugated enolate and subsequent cyclization. TLC will reveal a new, intensely UV-active product spot (

Phase 3: Workup & Purification

8. Quenching: Cool the flask to room temperature and slowly pour the mixture into 200 mL of ice-cold 1M HCl to neutralize the DBU and Et

Quality Control & Analytical Signatures

To ensure absolute scientific integrity, verify your synthesized batch against the following analytical benchmarks:

-

Physical Appearance: Off-white to pale yellow crystalline needles.

-

Chromatography:

(8:2 Hexanes:EtOAc); exhibits strong absorbance under 254 nm UV light due to the extended -

Melting Point: Sharp melting transition, typically observed in the range of 150–152 °C. A depressed or broad melting point indicates incomplete dehydration (presence of the

-hydroxy lactone intermediate) or benzil contamination.

References

-

ACS Chemical Reviews. "Aerobic Copper-Catalyzed Organic Reactions." Available at:[Link]

-

ResearchGate. "Synthesis and applications of 1,2-diketones." Available at:[Link]

Sources

Application Note: Chemoselective Condensation of Benzoin with Ethyl Cyanoacetate

Executive Summary

The condensation of α-hydroxy ketones (such as benzoin) with active methylene compounds (such as ethyl cyanoacetate) is a highly versatile reaction in heterocyclic chemistry. Depending on the catalytic base and solvent system employed, this reaction exhibits absolute chemoselectivity, diverging into two distinct molecular scaffolds: highly substituted 2-aminofurans (Gewald-type synthesis) or 2(5H)-furanones (McRae-Kuehner-type lactonization). This application note provides causality-driven, self-validating protocols for both pathways, enabling researchers and drug development professionals to selectively access either pharmacophore for downstream screening.

Mechanistic Causality & Chemoselectivity

The structural divergence in this condensation is fundamentally driven by the nucleophilic susceptibility of the functional groups on the active methylene partner under specific basic conditions. Both pathways initiate via a base-catalyzed Knoevenagel condensation between the active methylene carbon of ethyl cyanoacetate and the carbonyl carbon of benzoin, yielding an α,β-unsaturated intermediate.

-

Pathway A (Gewald Furan Synthesis): When a moderate secondary amine base (e.g., diethylamine) is used in a polar aprotic solvent like DMF, the base activates the methylene group without hydrolyzing the ester. Following the Knoevenagel condensation, the secondary amine enhances the electrophilicity of the nitrile group. The adjacent hydroxyl group of the benzoin moiety attacks the nitrile carbon, forming an imine that rapidly tautomerizes into a stable primary amine, yielding ethyl 2-amino-4,5-diphenylfuran-3-carboxylate[1],[2].

-

Pathway B (Lactonization): When a strong, hard alkoxide base (e.g., sodium ethoxide) is used in a protic solvent (ethanol), the reaction dynamics shift. The alkoxide strongly favors transesterification/lactonization. The benzoin hydroxyl oxygen attacks the ester carbonyl carbon of the intermediate, displacing ethoxide as a leaving group. This ring closure leaves the nitrile group intact, generating 3-cyano-4,5-diphenyl-2(5H)-furanone[3].

Pathway Visualization

Chemoselective pathways for benzoin and ethyl cyanoacetate condensation based on base selection.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-amino-4,5-diphenylfuran-3-carboxylate

Objective: Selective synthesis of the 2-aminofuran scaffold via nitrile addition[1].

Reagents:

-

Benzoin: 5.24 g (25.0 mmol)

-

Ethyl cyanoacetate: 2.125 g (~18.8 mmol) Note: Adjust to 1.1 eq relative to benzoin for optimal scaling.

-

Diethylamine: 4.0 mL

-

N,N-Dimethylformamide (DMF): 7.5 mL

Step-by-Step Procedure:

-

Initiation: Suspend benzoin and ethyl cyanoacetate in DMF within a 50 mL round-bottom flask equipped with a magnetic stirrer[1].

-

Catalysis: Add diethylamine dropwise over 5 minutes at ambient temperature. The mixture will gradually homogenize[1].

-

Maturation: Allow the reaction to stand and stir continuously for 12 to 24 hours at room temperature[1]. Causality Note: Extended stirring at ambient temperature prevents thermal degradation of the intermediate and ensures complete tautomerization to the aromatic furan.

-

Quenching: Pour the dark reaction mixture onto 60 mL of crushed ice-water with vigorous stirring to precipitate the product[1].

-

Isolation: Collect the crude yellow solid via vacuum filtration. Wash the filter cake with cold distilled water (3 × 20 mL) to remove residual DMF and diethylamine.

-

Self-Validation (QC): Check the crude product via TLC (n-hexane:ethyl acetate, 4:1 v/v). A single major spot under UV (254 nm) indicates successful conversion[1].

-

Purification: Recrystallize the solid from boiling absolute ethanol to yield pure yellow crystals[1].

Protocol B: Synthesis of 3-cyano-4,5-diphenyl-2(5H)-furanone

Objective: Selective synthesis of the furanone lactone via ester attack[3].

Reagents:

-

Benzoin: 21.2 g (0.1 mol)

-

Ethyl cyanoacetate: 11.3 mL (0.1 mol)

-

Sodium metal: 2.3 g (0.1 mol)

-

Absolute Ethanol: 140 mL (Total)

Step-by-Step Procedure:

-

Alkoxide Preparation: In a dry flask under an inert atmosphere, carefully dissolve the sodium metal in 70 mL of absolute ethanol to generate a fresh sodium ethoxide solution[3]. Causality Note: Freshly prepared NaOEt ensures maximum basicity and the absence of moisture, which is critical to drive the lactonization over ester hydrolysis.

-

Reagent Mixing: In a separate round-bottom flask, dissolve benzoin and ethyl cyanoacetate in the remaining 70 mL of absolute ethanol[3].

-

Condensation: Add the NaOEt solution to the benzoin mixture. A momentary purple coloration and mild exotherm will be observed, indicating the formation of the Knoevenagel enolate[3].

-

Cyclization: Equip the flask with a reflux condenser and heat on a water bath for 3 hours[3].

-

Quenching & Acidification: Cool the mixture and pour it into 800 mL of distilled water. Filter off any trace amounts of unreacted benzoin[3]. Acidify the clear filtrate with dilute HCl until precipitation occurs.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to afford white crystals[3].

Analytical Data & Quality Control

To ensure the trustworthiness of the synthesized scaffolds, the following self-validating analytical parameters should be confirmed post-purification[3],[1].

| Parameter | Protocol A Product (Gewald Furan) | Protocol B Product (Furanone Lactone) |

| Chemical Name | Ethyl 2-amino-4,5-diphenylfuran-3-carboxylate | 3-cyano-4,5-diphenyl-2(5H)-furanone |

| Appearance | Yellow crystals | White crystals |

| Typical Yield | ~75% | ~85% |

| Melting Point | 208 - 210 °C | 139 - 140 °C |

| IR (KBr, νmax) | ~3400, 3300 (NH₂), 1670 (Ester C=O) cm⁻¹ | 2235 (C≡N), 1770 (Lactone C=O) cm⁻¹ |

| ¹H NMR | δ 9.24 (s, 2H, NH₂), 2.66 (q, 2H, CH₂) | Absence of NH₂ and ethyl ester signals |

| Diagnostic Marker | Presence of primary amine and ethyl ester | Presence of nitrile and high-frequency lactone |

References

- Synthesis, Characterization and Antimicrobial Evaluation of Some Arylidenehydrazonofuropyrimidines and Thienopyrimidines. pjsir.org.

- SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)

- Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. mdpi.com.

Sources

Application Note: One-Pot Synthesis of 4,5-Diphenyl-2(5H)-furanone Using Solid-Phase Catalysts

Abstract & Introduction

The 2(5H)-furanone scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anti-inflammatory (COX-2 inhibitors), anticancer, and antimicrobial agents. While 3,4-diphenyl-2(5H)-furanones (e.g., Rofecoxib) are widely documented, the 4,5-diphenyl-2(5H)-furanone isomers and their functionalized derivatives (such as 3-acetyl-4,5-diphenyl-2(5H)-furanone) represent an equally important class of bioactive heterocycles.

Traditional synthesis often requires corrosive liquid acids (H₂SO₄, HCl) or stoichiometric bases, leading to complex workups and high E-factors. This Application Note details a one-pot, solid-acid catalyzed protocol for the synthesis of 4,5-diphenyl-2(5H)-furanone derivatives via the condensation of benzoin with 1,3-dicarbonyl compounds. This method utilizes Silica Sulfuric Acid (SSA) or Supported Heteropolyacids (HPA) , ensuring high yields, catalyst reusability, and operational simplicity.

Reaction Mechanism & Chemical Logic

The synthesis relies on a cascade condensation-cyclization reaction between benzoin (1) and ethyl acetoacetate (2). The solid acid catalyst plays a dual role: it activates the carbonyl groups for nucleophilic attack and facilitates the subsequent dehydration and dealcoholation steps required for ring closure.

Mechanistic Pathway[1][2]

-

Knoevenagel-type Condensation: The active methylene of ethyl acetoacetate attacks the ketone carbonyl of benzoin.

-

Transesterification/Cyclization: The hydroxyl group of benzoin attacks the ester carbonyl of the acetoacetate moiety.

-

Dehydration: Elimination of water and ethanol yields the fully conjugated furanone ring.

Figure 1: Mechanistic pathway for the solid-acid catalyzed synthesis of 4,5-diphenyl-2(5H)-furanone derivatives.

Catalyst Selection Guide

The choice of solid catalyst is critical for optimizing yield and minimizing side reactions (such as furan formation vs. furanone).

| Catalyst Type | Specific Example | Advantages | Disadvantages | Recommended Load |

| Silica Sulfuric Acid (SSA) | SiO₂-OSO₃H | High acidity, low cost, easy preparation. | Moisture sensitive; requires dry storage. | 10-20 mol% |

| Heteropolyacids (HPA) | H₃PW₁₂O₄₀ on SiO₂ | High turnover number (TON), reusable, selective. | More expensive; leaching possible in polar solvents. | 1-5 mol% |

| Sulfated Zirconia | SO₄²⁻/ZrO₂ | Superacidic sites, thermally stable. | Lower surface area compared to silica supports. | 10-15 wt% |

| Nano-MgO | Magnesium Oxide | Basic character; good for specific derivatives. | Lower yield for this specific acid-favored cyclization. | 10-20 mol% |

Recommendation: Silica Sulfuric Acid (SSA) is the preferred catalyst for this protocol due to its balance of high activity, ease of filtration, and cost-effectiveness.

Experimental Protocol

Materials

-

Benzoin (99%) : 10 mmol (2.12 g)

-

Ethyl Acetoacetate (99%) : 12 mmol (1.56 g)

-

Silica Sulfuric Acid (SSA) : 0.5 g (approx. 15 mol% H⁺)

-

Solvent : Ethanol (10 mL) or Solvent-free conditions (Green option)

-

Equipment : Round-bottom flask, reflux condenser, magnetic stirrer, hot plate, Buchner funnel.

Step-by-Step Methodology

-

Catalyst Preparation (if not commercial):

-

Add silica gel (60 g, 230-400 mesh) to a 500 mL suction flask.

-

Add Chlorosulfonic acid (23.3 g) dropwise over 30 min with vigorous stirring (perform in a fume hood; HCl gas is evolved).

-

Stir for 30 min after addition. The resulting white powder is SSA. Store in a desiccator.

-

-

Reaction Setup:

-

In a 50 mL round-bottom flask, combine Benzoin (2.12 g, 10 mmol) and Ethyl Acetoacetate (1.56 g, 12 mmol).

-

Add Ethanol (10 mL). Note: For solvent-free synthesis, omit ethanol and heat the mixture to melt benzoin.

-

Add SSA catalyst (0.5 g).

-

-

Synthesis:

-

Heat the mixture to Reflux (78-80°C) with stirring.

-

Monitor reaction progress via TLC (Eluent: n-Hexane/Ethyl Acetate 7:3).

-

Time: Reaction typically completes in 2–4 hours .

-

-

Workup & Purification:

-

Hot Filtration: While the mixture is still hot, filter through a sintered glass funnel to remove the solid SSA catalyst. Wash the catalyst pad with 5 mL hot ethanol.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath for 1 hour.

-

Isolation: Filter the precipitated solid.

-

Recrystallization: Purify the crude product from hot ethanol to yield white/pale yellow crystals of 3-acetyl-4,5-diphenyl-2(5H)-furanone .

-

Expected Results

-

Yield: 85–92%

-

Melting Point: 138–140°C

-

Appearance: White to pale yellow crystalline solid.

Figure 2: Experimental workflow for the one-pot synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete conversion or wet catalyst. | Ensure SSA is dry. Increase reaction time by 1 hour. Verify reflux temperature. |

| Oily Product | Impurities or excess reagent. | Recrystallize from EtOH/Water (9:1). Ensure 1.2 eq excess of Ethyl Acetoacetate is used, not more. |

| Catalyst Clogging | Particle degradation. | Use a coarser grade of silica for SSA preparation or use a celite bed for filtration. |

| Side Products | Formation of Furan (fully unsaturated). | Avoid excessive heating (>100°C) which favors aromatization to furan over furanone. |

Green Chemistry Assessment

This protocol aligns with the 12 Principles of Green Chemistry :

-

Catalysis: Uses a stoichiometric reagent (acid) only in catalytic amounts.

-

Atom Economy: High atom economy; the only by-products are water and ethanol.

-

Safer Solvents: Ethanol is a bio-renewable solvent; solvent-free conditions are also viable.

-

Design for Energy Efficiency: Moderate temperatures (reflux) compared to high-temp fusion methods.

References

-

Solid-Phase Synthesis of Furanones

-

Multicomponent Synthesis of Furanones

-

One-Pot Synthesis of 4,5-Diaryl-Furanones

- Title: A facile one-pot synthesis of 4,5-diaryl-2,2-dimethyl-3(2H)-furanones.

- Source: Bioorganic & Medicinal Chemistry, 2002.

-

URL:[Link]

-

General Furanone Synthesis via Solid Acid

- Title: An efficient synthesis of 5-hydroxy-2(5H)

- Source: Green Chemistry, 2000.

-

URL:[Link]

Sources

preparation of 3-amino-4,5-diphenyl-2(5H)-furanone derivatives

Executive Summary & Biological Significance

The 3-amino-2(5H)-furanone scaffold represents a privileged structure in medicinal chemistry, particularly within the development of non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, 3-amino-4,5-diphenyl-2(5H)-furanone derivatives have emerged as potent, selective cyclooxygenase-2 (COX-2) inhibitors, offering a pharmacological profile similar to coxibs (e.g., Rofecoxib) but with distinct pharmacokinetic advantages.

Beyond inflammation, this scaffold exhibits significant antimicrobial and antifungal activity, likely due to its ability to act as a Michael acceptor, covalently modifying cysteine residues in target enzymes.

This Application Note provides a validated, scalable protocol for the synthesis of these derivatives. Unlike generic literature, this guide focuses on the 4,5-diphenylfuran-2,3-dione pathway , a route selected for its operational simplicity and ability to generate diverse amine analogs late in the synthetic sequence.

Retrosynthetic Strategy & Reaction Pathway

The most robust route to the 3-amino-4,5-diphenyl-2(5H)-furanone core involves the "Recyclization Strategy." We do not build the ring from acyclic precursors in one step; rather, we synthesize a highly reactive cyclic intermediate—4,5-diphenylfuran-2,3-dione —which serves as an electrophilic "warhead."

Upon treatment with primary or secondary amines, this dione undergoes a nucleophilic attack/ring-opening/ring-closing cascade to yield the target aminofuranone.

Pathway Visualization

Figure 1: Strategic workflow for the synthesis of 3-amino-furanones via the furan-2,3-dione intermediate.

Experimental Protocols

Phase 1: Synthesis of the Electrophile (4,5-Diphenylfuran-2,3-dione)

Rationale: This intermediate is moisture-sensitive. The reaction relies on the acylation of the enol form of deoxybenzoin followed by cyclization. The evolution of HCl gas drives the reaction forward.

Reagents:

-

Deoxybenzoin (1,2-Diphenylethanone): 10.0 mmol (1.96 g)

-

Oxalyl Chloride: 12.0 mmol (1.05 mL)

-

Diethyl Ether (Anhydrous): 20 mL

-

Caution: Oxalyl chloride is toxic. Perform in a well-ventilated fume hood.

Protocol:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

-

Dissolution: Dissolve deoxybenzoin (1.96 g) in anhydrous diethyl ether (20 mL). Ensure complete solvation.

-

Addition: Add oxalyl chloride (1.2 eq) dropwise via syringe over 5 minutes.

-

Reaction: Reflux the mixture gently for 3–4 hours.

-

Observation: The solution will darken, and eventually, a bright red/orange precipitate will form. This color change is the diagnostic signature of the furan-2,3-dione.

-

-

Isolation: Cool the mixture to 0°C in an ice bath to maximize precipitation.

-

Filtration: Filter the red solid rapidly under vacuum.

-

Washing: Wash the cake with cold, dry ether (2 x 5 mL) to remove unreacted oxalyl chloride.

-

Drying: Dry in a vacuum desiccator over

.-

Yield Expectation: 85–90%.

-

Stability: Store in a dark, dry vial. Hydrolyzes to alpha-keto acids if exposed to moisture.

-

Phase 2: Amination and Recyclization

Rationale: The reaction with amines is regioselective.[1] The amine attacks the lactone carbonyl (C2) or the ketone (C3). Under controlled conditions (benzene/toluene reflux), the thermodynamic product is the 3-amino-2(5H)-furanone.

Reagents:

-

4,5-Diphenylfuran-2,3-dione (from Phase 1): 1.0 mmol (250 mg)

-

Target Amine (e.g., Aniline, Benzylamine, Morpholine): 1.0 mmol

-

Solvent: Anhydrous Benzene or Toluene (10 mL)

-

Catalyst (Optional): Trace p-Toluenesulfonic acid (pTSA) if using sterically hindered amines.

Protocol:

-

Suspension: Suspend the red furan-2,3-dione (250 mg) in anhydrous toluene (10 mL).

-

Addition: Add the amine (1.0 eq) in one portion.

-

Immediate Observation: The red color of the suspension usually fades or changes to yellow/brown immediately, indicating the breakdown of the extended conjugation of the dione and formation of the open-chain intermediate.

-

-

Reflux: Heat the mixture to reflux for 2–3 hours.

-

Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 3:1). The starting material (red spot) should disappear.

-

Workup:

-

Method A (Precipitation): Cool to room temperature. Often, the product crystallizes out. Filter and wash with cold ethanol.

-

Method B (Extraction): If no precipitate, evaporate the solvent under reduced pressure. Recrystallize the residue from Ethanol or Methanol.

-

Characterization & Data Validation

To ensure scientific integrity, the synthesized compounds must meet specific spectral criteria.

Table 1: Diagnostic Spectral Features

| Technique | Parameter | Expected Signal | Interpretation |

| IR Spectroscopy | C=O Stretch | 1735–1750 cm⁻¹ | Characteristic of the lactone (furanone) ring. |

| N-H Stretch | 3200–3350 cm⁻¹ | Present if primary/secondary amine was used. | |

| ¹H NMR | 5-H Proton | ~6.0–6.5 ppm (s) | Crucial: Only present if C5 is mono-substituted. For 4,5-diphenyl, this signal is absent (C5 is quaternary). |

| N-H Proton | 8.0–9.5 ppm (br) | Exchangeable with D₂O. | |

| Aromatic Protons | 7.0–8.0 ppm (m) | Multiplets corresponding to the phenyl rings. | |

| ¹³C NMR | Lactone C=O | ~165–170 ppm | Carbonyl carbon (C2). |

| Enamine C=C | ~140–160 ppm | Carbons C3 and C4 (highly shielded/deshielded by N and O). |

Self-Validation Check:

-

If the IR shows a broad OH peak at 3400 cm⁻¹ and C=O at 1680 cm⁻¹, you likely hydrolyzed the starting material to the alpha-keto acid (Reaction failed).

-

If the product remains red, the reaction did not occur (Starting material recovery).

Troubleshooting & Expert Insights

Issue 1: "The starting material turned into a sticky gum."

-

Cause: Hydrolysis of 4,5-diphenylfuran-2,3-dione due to wet solvents.

-

Fix: Redistill toluene over sodium/benzophenone. Ensure the dione is a free-flowing red powder before use.

Issue 2: "Low yield with aromatic amines."

-

Cause: Low nucleophilicity of anilines.

-

Fix: Increase reaction time to 6–12 hours or use a higher boiling solvent (Xylene). A Lewis acid catalyst (e.g., ZnCl₂) can sometimes activate the dione.

Issue 3: "Formation of Pyrrol-2,3-dione instead of Furanone."

-

Insight: Reaction with primary amines can sometimes yield the pyrrol-2,3-dione (the nitrogen replaces the ring oxygen).

-

Control: This is temperature-dependent.[4] Higher temperatures (toluene reflux) favor the thermodynamically stable 3-amino-furanone. Lower temperatures (ether, RT) may favor the kinetic open-chain amide or the pyrrole derivative.

References

-

Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. Source: PubMed / NIH URL:[Link] Relevance: Establishes the biological baseline for diaryl-furanone derivatives.

-

5-Sulfosalicylic Acid Dihydrate-Catalyzed Multicomponent Synthesis of 3-(Arylamino)-Furan-2(5H)-ones. Source: ResearchGate URL:[5][6][7][Link] Relevance: Provides alternative multicomponent routes for amino-furanone synthesis.

-

Synthesis and biological evaluation of 3-heteroaryloxy-4-phenyl-2(5H)-furanones as selective COX-2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link] Relevance: Validates the COX-2 inhibitory potential of the 3-substituted-4-phenyl-furanone scaffold.[8]

- Reaction of 4,5-diphenylfuran-2,3-dione with nucleophiles.

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Source: MDPI (Molecules) URL:[Link] Relevance: Provides mechanistic insight into the reactivity of the 2(5H)-furanone ring system with amines.

Sources

- 1. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 2. Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20230339876A1 - Process for preparing aminofuranes - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 3-heteroaryloxy-4-phenyl-2(5H)-furanones as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Determining the Solubility of 4,5-diphenyl-2(5H)-furanone in DMSO and Common Organic Solvents

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 4,5-diphenyl-2(5H)-furanone. Given the foundational role of solubility data in experimental design, from reaction chemistry to pharmacological screening, this guide outlines the theoretical considerations for solubility and presents a detailed, field-proven protocol for its empirical determination. While specific quantitative solubility data for 4,5-diphenyl-2(5H)-furanone is not readily available in public literature, this document equips researchers with the necessary tools to generate this critical data in-house.

Introduction: The Significance of 4,5-diphenyl-2(5H)-furanone and Its Solubility Profile

The 4,5-diphenyl-2(5H)-furanone moiety is a significant structural motif found in a variety of biologically active compounds. The furanone core, a five-membered heterocyclic lactone, is a versatile scaffold in medicinal chemistry. The biological activities of substituted furanones are extensive, including potential applications as antimicrobial and anti-inflammatory agents.

The solubility of a compound is a critical physicochemical property that influences its behavior in both chemical and biological systems. In drug discovery and development, poor solubility can be a major obstacle, affecting absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately, bioavailability. For synthetic chemists, understanding solubility is paramount for designing effective reaction and purification protocols.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in biological assays and as a solvent for a vast array of organic compounds due to its high dissolving power. Therefore, determining the solubility of 4,5-diphenyl-2(5H)-furanone in DMSO is crucial for its use in high-throughput screening and other in-vitro studies. Similarly, understanding its solubility in a range of common organic solvents is essential for its synthesis, purification, and formulation.

Theoretical Solubility Considerations: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept for predicting solubility.[1] This principle states that a solute will dissolve best in a solvent that has a similar polarity. 4,5-diphenyl-2(5H)-furanone possesses both nonpolar (two phenyl groups) and polar (the furanone ring with its carbonyl group) characteristics. This amphiphilic nature suggests it will exhibit a range of solubilities across different solvents.

Table 1: Predicted Qualitative Solubility of 4,5-diphenyl-2(5H)-furanone

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | The high polarity of DMSO should effectively solvate the polar furanone ring. |

| Dichloromethane (DCM) | Moderately Polar | High | DCM is a good solvent for many organic compounds and should solubilize both the phenyl and furanone moieties. |

| Chloroform | Moderately Polar | High | Similar to DCM, chloroform is expected to be a good solvent. |

| Acetone | Polar Aprotic | Moderate to High | Acetone's polarity should allow for good solvation of the furanone ring. |

| Ethyl Acetate | Moderately Polar | Moderate | Should provide a balance for dissolving both the polar and nonpolar parts of the molecule. |

| Tetrahydrofuran (THF) | Moderately Polar | Moderate | THF is a versatile solvent for a wide range of organic compounds. |

| Acetonitrile | Polar Aprotic | Moderate to Low | While polar, acetonitrile may be less effective at solvating the nonpolar phenyl groups. |

| Methanol / Ethanol | Polar Protic | Low | The phenyl groups will likely limit solubility in highly polar protic solvents. |

| Hexane / Heptane | Nonpolar | Very Low | The polar furanone ring will significantly hinder solubility in nonpolar aliphatic solvents. |

| Water | Polar Protic | Insoluble | The large, nonpolar diphenyl substitution will make the compound highly insoluble in water. |

Experimental Protocol for Determining Equilibrium Solubility

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[1] This method is considered a gold standard for its reliability and reproducibility.

Materials and Equipment

-

4,5-diphenyl-2(5H)-furanone (high purity)

-

Selected solvents (ACS grade or higher): DMSO, Dichloromethane, Chloroform, Acetone, Ethyl Acetate, THF, Acetonitrile, Methanol, Ethanol, Hexane, Water

-

Analytical balance

-

Temperature-controlled orbital shaker or rotator

-

2 mL glass vials with screw caps

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4,5-diphenyl-2(5H)-furanone to a 2 mL glass vial. An amount that is clearly in excess of what will dissolve should be used (e.g., 5-10 mg).

-

Accurately add a known volume (e.g., 1 mL) of the desired solvent to the vial.

-

Securely cap the vial.

-

Repeat for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for poorly soluble compounds.[1]

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining particulate matter.

-

Perform a precise serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 4,5-diphenyl-2(5H)-furanone of known concentrations in the solvent of interest.

-

Analyze the standard solutions by HPLC to generate a calibration curve.

-

Analyze the diluted filtrate samples by HPLC.

-

Determine the concentration of 4,5-diphenyl-2(5H)-furanone in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted filtrate by multiplying the measured concentration by the dilution factor.

-

The resulting concentration is the equilibrium solubility of 4,5-diphenyl-2(5H)-furanone in that solvent at the specified temperature. Report the solubility in units such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Trustworthiness and Self-Validation

The protocol described above includes inherent self-validation steps to ensure the trustworthiness of the generated data:

-

Visual Confirmation: The presence of excess solid after the equilibration period is a crucial visual check to ensure a saturated solution was achieved.

-

Equilibrium Confirmation: For rigorous studies, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility is no longer increasing, indicating that equilibrium has been reached.

-

Calibration Curve Linearity: A high correlation coefficient (R² > 0.99) for the HPLC calibration curve validates the accuracy of the analytical method.

-

Reproducibility: The experiment should be performed in triplicate to assess the precision of the results and calculate the standard deviation.

Conclusion

References